molecular formula C13H18N2O B3749018 2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide

2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide

Cat. No.: B3749018
M. Wt: 218.29 g/mol
InChI Key: VLJPWKPGISKYOK-UHFFFAOYSA-N
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Description

2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both cyano and amide functional groups in the molecule makes it a versatile intermediate for the synthesis of various heterocyclic compounds.

Preparation Methods

The synthesis of 2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of cyclopropylamine with 4-methylcyclohexanone in the presence of cyanoacetic acid. The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide to form substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.

Scientific Research Applications

2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of various medicinal compounds, including potential drug candidates for the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to form hydrogen bonds and participate in various chemical reactions also contributes to its biological activity .

Comparison with Similar Compounds

2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide can be compared with other cyanoacetamide derivatives, such as:

The unique structural features of this compound, such as the presence of the cyclopropyl and methylcyclohexylidene groups, make it a valuable intermediate in organic synthesis and a potential candidate for further biological studies.

Properties

IUPAC Name

2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-2-4-10(5-3-9)12(8-14)13(16)15-11-6-7-11/h9,11H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJPWKPGISKYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C#N)C(=O)NC2CC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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